molecular formula C15H15ClN2O3S B439680 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide CAS No. 444148-43-0

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B439680
CAS No.: 444148-43-0
M. Wt: 338.8g/mol
InChI Key: GCGPKFMXEPOKEH-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, a chlorophenoxy group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-chlorophenoxyacetic acid with an appropriate amine, followed by cyclization to form the thiophene ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry and automated synthesis to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
  • 2-{[(4-Methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Uniqueness

Compared to similar compounds, 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGPKFMXEPOKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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